molecular formula C6H8Cl2O2 B14666446 2,2-Dichloroethenyl butanoate CAS No. 36597-99-6

2,2-Dichloroethenyl butanoate

Cat. No.: B14666446
CAS No.: 36597-99-6
M. Wt: 183.03 g/mol
InChI Key: JGSRTMGWSULTHX-UHFFFAOYSA-N
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Description

2,2-Dichloroethenyl butanoate is an organic compound that belongs to the ester family. Esters are known for their pleasant aromas and are widely used in various industries, including food, fragrance, and pharmaceuticals. The molecular formula of this compound is C6H8Cl2O2, and it has a molecular weight of 185.048 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for preparing esters, including 2,2-Dichloroethenyl butanoate, is through the nucleophilic acyl substitution of an acid chloride with an alcohol . This reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:

RCOCl+R’OHRCOOR’+HCl\text{RCOCl} + \text{R'OH} \rightarrow \text{RCOOR'} + \text{HCl} RCOCl+R’OH→RCOOR’+HCl

In this case, the acid chloride is 2,2-Dichloroethenyl chloride, and the alcohol is butanol.

Industrial Production Methods

Industrial production of esters often involves large-scale esterification processes using continuous reactors. The reaction conditions are optimized to maximize yield and minimize by-products. Common catalysts used in industrial settings include sulfuric acid, p-toluenesulfonic acid, and acidic ion-exchange resins .

Mechanism of Action

The mechanism of action of 2,2-Dichloroethenyl butanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent alcohol and acid, which can then interact with various biological molecules. The exact molecular targets and pathways depend on the specific context of its use, such as its role in enzyme inhibition or as a precursor in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dichloroethenyl butanoate is unique due to the presence of the dichloroethenyl group, which imparts distinct chemical properties and reactivity compared to other esters. This makes it valuable in specific synthetic applications and research contexts where its unique reactivity is advantageous .

Properties

CAS No.

36597-99-6

Molecular Formula

C6H8Cl2O2

Molecular Weight

183.03 g/mol

IUPAC Name

2,2-dichloroethenyl butanoate

InChI

InChI=1S/C6H8Cl2O2/c1-2-3-6(9)10-4-5(7)8/h4H,2-3H2,1H3

InChI Key

JGSRTMGWSULTHX-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC=C(Cl)Cl

Origin of Product

United States

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